molecular formula C9H21ClOSi B035849 tert-Butyl(3-chloropropoxy)dimethylsilane CAS No. 89031-82-3

tert-Butyl(3-chloropropoxy)dimethylsilane

Cat. No. B035849
CAS RN: 89031-82-3
M. Wt: 208.8 g/mol
InChI Key: LROUBCOBLAPPAT-UHFFFAOYSA-N
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Description

Tert-Butyl(3-chloropropoxy)dimethylsilane is a chemical compound with the molecular formula C9H21ClOSi . It has a molecular weight of 208.80 .


Molecular Structure Analysis

The molecular structure of tert-Butyl(3-chloropropoxy)dimethylsilane consists of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 3-chloropropoxy group .

Scientific Research Applications

  • A novel silane coupling agent and initiator, (3-(tert-butylperoxy)propyl)trimethoxysilane, has been identified for nano-TiO2 modification and polymerization, demonstrating its potential in material science applications (Ma et al., 2016).

  • Dimethyl-tert-butylsilyl serves as a stable, hydroxyl-protecting agent with applications in various fields, including prostaglandin synthesis, highlighting its importance in organic synthesis (Corey & Venkateswarlu, 1972).

  • [(tert-Butyldimethylsilyl)oxy]methanethiol is used as a nucleophilic reagent for introducing protected bivalent sulfur, complementing electrophilic reagents in synthetic chemistry (Dong, Clive, & Gao, 2015).

  • Methyl-tert-butylchlorophosphine, synthesized through a three-step process, provides a starting material for preparing various phosphine derivatives, showing its utility in the synthesis of complex organic molecules (Scherer & Gick, 1970).

  • Photolysis of 3-tert-butyl-3-chlorodiazirine leads to a strict product partition, forming 2,2-dimethyl-1-chlorocyclopropane, which is significant in photochemical studies (Moss & Liu, 1993).

  • Tert-Butyldimethylsilylamines, known for their stability and lower chemical reactivity compared to their trimethylsilyl analogs, are significant in the field of organosilicon chemistry (Bowser & Bringley, 1985).

  • The metabolism of 3-tert-butylhydroxyanisole into various derivatives demonstrates the biological transformations of tert-butyl-based compounds, relevant in biochemistry and pharmacology (Armstrong & Wattenberg, 1985).

  • Tert-butyl ethers of morphine and levorphanol, having comparable affinity for the opiate receptor and analgesic properties, are significant in medicinal chemistry, although they lack significant antitussive activity (Mohacsi, Leimgruber, & Baruth, 1982).

Safety And Hazards

Tert-Butyl(3-chloropropoxy)dimethylsilane should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl-(3-chloropropoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROUBCOBLAPPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451721
Record name tert-Butyl(3-chloropropoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(3-chloropropoxy)dimethylsilane

CAS RN

89031-82-3
Record name (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89031-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl(3-chloropropoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Villalpando - 2015 - search.proquest.com
The focus of this dissertation is the development of a novel chlorination reaction utilizing a triphosgene-amine based mixture towards the total synthesis of chlorosulfolipids, a subclass …
Number of citations: 3 search.proquest.com
R Mukherjee - 2015 - search.proquest.com
Hydrogen peroxide (H 2 O 2) and its metabolites participate in cellular redox homeostasis and have become well documented in recent years as messengers in signal transduction. …
Number of citations: 2 search.proquest.com
X Liu, Y Hu, A Gao, M Xu, L Gao, L Xu, Y Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of 3-aryl-4-indolylmaleimide IDH1/R132H inhibitors with a novel structure was obtained by high-throughput screening and structure-based optimization. Most compounds such …
Number of citations: 9 www.sciencedirect.com
E Bechtold - 2010 - search.proquest.com
Both nitric oxide and hydrogen peroxide, as well as their respective metabolites (reactive nitrogen or oxygen species), participate in a variety of cellular redox processes and have …
Number of citations: 1 search.proquest.com
CE Ayala - 2016 - search.proquest.com
This dissertation focuses on the development of synthetic methodologies in organic synthesis in two different areas. Chapter 1 discusses the more recent examples of transforming …
Number of citations: 3 search.proquest.com

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